2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate
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Overview
Description
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate is a complex organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of palladium catalysts and pinacolborane for the borylation step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can be performed on the dioxaborolane group.
Substitution: The acetate group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various oxidized indole derivatives, while reduction of the dioxaborolane group can produce boronic acids.
Scientific Research Applications
2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate has several applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to the indole moiety.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole moiety can interact with biological targets, potentially affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Another boron-containing compound with applications in organic synthesis.
Properties
Molecular Formula |
C21H30BNO4 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
[2,2-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propyl] acetate |
InChI |
InChI=1S/C21H30BNO4/c1-14(24)25-13-19(2,3)11-15-12-23-18-9-8-16(10-17(15)18)22-26-20(4,5)21(6,7)27-22/h8-10,12,23H,11,13H2,1-7H3 |
InChI Key |
ZDWPPBVAUMBKEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CC(C)(C)COC(=O)C |
Origin of Product |
United States |
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